3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound “3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a phenylsulfonyl group attached at the 3rd position, and a hydrochloride group. The azabicyclo[3.2.1]octane is a type of bicyclic compound where one of the bridges contains a nitrogen atom . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane core would provide a rigid, bicyclic structure. The phenylsulfonyl group would likely contribute to the overall polarity of the molecule, and the hydrochloride group would provide an additional site of reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azabicyclo[3.2.1]octane core might undergo reactions typical of cyclic amines, while the phenylsulfonyl group could participate in a variety of reactions involving the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the phenylsulfonyl and hydrochloride groups could enhance its solubility in polar solvents .Scientific Research Applications
1. Atom-Transfer Radical Cyclizations
Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, which is closely related to 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane, was used in atom-transfer radical cyclizations. This process involved iodine atom-transfer annulation followed by an ionic cyclization, demonstrating the compound's utility in complex chemical transformations (Flynn, Zabrowski, & Nosal, 1992).
2. Cycloadditions in Chemical Synthesis
The compound has been utilized in 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins. This process is significant in chemical synthesis, demonstrating its versatility in creating complex molecular structures (Taniguchi, Ikeda, & Imoto, 1978).
3. Structural and Conformational Studies
Research has been conducted on the structural and conformational properties of compounds derived from 3-azabicyclo[3.2.1]octane. This includes studies on the crystal structure and NMR spectroscopy, which are crucial for understanding the chemical behavior and applications of these compounds (Diez et al., 1991).
4. Synthesis of Bicyclic Frameworks
The compound plays a role in the thermal [2+2] cycloaddition of allenynes, leading to the efficient formation of various bicyclic frameworks. This process is important in the synthesis of complex organic structures (Mukai et al., 2007).
5. Synthesis of Morphan Ring System
It has been used in the synthesis of the morphan ring system, a structure of significant interest in organic chemistry. The transformation from norbornadiene to morphans demonstrates the compound's utility in skeletal transformations (Inoue, Origuchi, & Umano, 1984).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSOFXATMCFVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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